Ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a novel organic compound identified as a peroxisome proliferator activated receptor γ (PPARγ) scaffold. PPARγ is a nuclear receptor protein that plays a critical role in regulating lipid and glucose metabolism. This compound belongs to the class of thiazole derivatives, known for their diverse pharmacological activities. It has been the subject of research due to its potential as a lead compound for developing new therapeutic agents for metabolic disorders, particularly type 2 diabetes.
The molecular structure of ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate consists of a complex arrangement of interconnected ring systems. It features a central pyrrole ring substituted with a 5-methyl-2-furoyl group at the 4-position, a 4-nitrophenyl group at the 5-position, and a 3-hydroxy group. This pyrrole ring is linked to a 4-methyl-1,3-thiazole-5-carboxylate moiety through the nitrogen atom of the pyrrole. Unfortunately, detailed spectroscopic data and specific analyses of the molecular structure haven't been published in the current literature.
Ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate functions as an agonist of PPARγ. It binds to the ligand-binding domain (LBD) of PPARγ and activates the receptor, leading to the modulation of gene expression involved in lipid and glucose metabolism. Fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed its high affinity for the PPARγ-LBD, demonstrating competitive binding with an EC50 ranging from 215 nM to 5.45 μM. Further confirmation of its agonist activity was obtained through a TR-FRET activation reporter assay, which revealed an EC50 of 467-594 nM for PPARγ activation. Notably, it exhibited differential PPAR isotype specificity, showing activity against PPARγ but not against PPARα and PPARδ subtypes. This selective activation of PPARγ makes it a promising candidate for developing targeted therapies for specific metabolic disorders.
The available literature provides limited information regarding the specific physical and chemical properties of ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. Additional research is needed to thoroughly characterize its physical state (solid, liquid, or gas), melting point, boiling point, solubility, spectral characteristics, and other relevant properties.
The primary application of ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its potential as a novel scaffold for developing PPARγ agonists. Its selective activation of PPARγ makes it a promising lead compound for the development of new therapeutic agents for metabolic disorders, particularly type 2 diabetes. Further research is needed to fully understand its pharmacological profile, including its efficacy, safety, and potential side effects, before it can be considered for clinical trials.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: